molecular formula C10H18N2O B3072195 N-(Cyclopropylmethyl)piperidine-4-carboxamide CAS No. 1016677-42-1

N-(Cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B3072195
CAS No.: 1016677-42-1
M. Wt: 182.26 g/mol
InChI Key: QTYAFYYYORIGGA-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This piperidine carboxamide derivative serves as a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutics. The cyclopropylmethyl group is a common structural motif found in compounds targeting the central nervous system. For instance, structural analogs of this core scaffold are extensively investigated in the development of new analgesic agents that target opioid receptors . Research into similar piperidine-4-carboxamide derivatives has shown high binding affinity and selectivity for the μ-opioid receptor (MOR), which is a primary target for potent pain relief . The compound provides a versatile synthetic building block, enabling further functionalization to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. It is strictly for research applications in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(cyclopropylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-8-1-2-8)9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYAFYYYORIGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions. For example, cyclopropylmethyl chloride can react with piperidine in the presence of a base to form N-(Cyclopropylmethyl)piperidine.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the N-(Cyclopropylmethyl)piperidine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring or the cyclopropylmethyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N-(Cyclopropylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H18N2OC_{10}H_{18}N_2O . It features a piperidine ring structure with a carboxamide group and a cyclopropylmethyl substituent attached to the nitrogen atom .

Scientific Research Applications

While specific, detailed case studies and comprehensive data tables focusing solely on the applications of this compound are not widely available in the provided search results, the information present allows for an overview of its potential and related research areas:

  • As a Building Block in Synthesis: this compound can serve as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
  • Study of Biological Effects: The compound can be utilized to study the effects of cyclopropyl and piperidine moieties on biological systems. This includes investigating enzyme interactions and receptor binding.
  • NAPE-PLD Inhibitors: N-(cyclopropylmethyl)pyrimidine-4-carboxamide derivatives have been explored as inhibitors of NAPE-PLD (N-Acylphosphatidylethanolamine phospholipase D). These inhibitors are significant because NAPE-PLD is the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), which are a family of bioactive lipid mediators .
    • While the search results focus on pyrimidine-4-carboxamides, the presence of the cyclopropylmethyl group highlights the importance of this moiety in the development of NAPE-PLD inhibitors .
    • One study optimized a library of pyrimidine-4-carboxamide derivatives, noting that no improvement in inhibitory activity was achieved by changing the substituent at R1 (cyclopropylmethylamide), suggesting it binds in a shallow lipophilic pocket .
  • Antibacterial Activities: Analogs possessing 4′-cis-(cyclopropylmethyl)piperidine showed significantly strong antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes with an erm gene .

Related Compounds

  • N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride: This related compound has a similar structure, with the carboxamide group at the 3-position of the piperidine ring instead of the 4-position .
    • It has been identified with the molecular formula C10H19ClN2OC_{10}H_{19}ClN_2O and a molecular weight of 218.72 g/mol .
    • Safety and hazard information indicates that it can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carboxamide Derivatives

Structural and Functional Modifications

Piperidine-4-carboxamides are modified at two key positions: (1) the amide nitrogen and (2) the piperidine ring. Substituents at these positions critically influence biological activity and physicochemical properties.

Table 1: Comparative Analysis of Selected Piperidine-4-carboxamides
Compound Name Substituents Biological Activity Key Findings References
N-(Cyclopropylmethyl)piperidine-4-carboxamide Cyclopropylmethyl Under investigation (screening hit) Synthesized with fluorophenyl thienopyrimidinone moiety; molecular weight 440.54 Da.
TAK-220 1-Acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl) Anti-HIV (CCR5 antagonist) IC₅₀ = 0.42 nM (membrane fusion); high metabolic stability in human microsomes.
AZD5363 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(pyrrolo[2,3-d]pyrimidin-4-yl) Anticancer (Akt inhibitor) EC₅₀ = 1.1 nM (breast cancer xenograft); reduced hERG affinity.
GRM N-(1,3-Benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl] Antiviral (PLpro inhibitor) Binding free energy < -9.0 kcal/mol; overlaps with SARS-CoV-1 inhibitor.
Compound 26 1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl) Anti-inflammatory (sEH/PDE4 dual inhibitor) Orally bioavailable; synthesized via alkylation of piperidine-4-carboxamide.

Structure-Activity Relationships (SAR)

  • Amide Nitrogen Substituents :

    • Cyclopropylmethyl : Enhances metabolic stability due to reduced lipophilicity and steric hindrance .
    • Benzyl/Carbamoylbenzyl (TAK-220) : Increases CCR5 binding affinity (IC₅₀ = 3.5 nM) but requires carbamoyl groups for microsomal stability .
    • Trifluoromethylbenzyl (Compound 26) : Improves solubility and target engagement in dual sEH/PDE4 inhibition .
  • Piperidine Ring Modifications: Pyrrolopyrimidine (AZD5363): Introduces ATP-competitive Akt inhibition with high selectivity over ROCK kinase . Fluorophenyl thienopyrimidinone (N-(Cyclopropylmethyl) derivative): May target nucleotide-binding proteins, as seen in SARS-CoV PLpro inhibitors .

Pharmacological Profiles

Compound Target Potency (IC₅₀/EC₅₀) Metabolic Stability Clinical Relevance
N-(Cyclopropylmethyl) Undisclosed (screening) N/A High (predicted) Preclinical investigation
TAK-220 CCR5 0.42 nM High (29% BA in monkeys) Phase II candidate for HIV
AZD5363 Akt kinases 1.1 nM (cell-based) Moderate Clinical trials for cancer
GRM SARS-CoV PLpro < -9.0 kcal/mol N/A Precompetitive inhibitor

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar groups (e.g., carbamoyl in TAK-220) improve aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Cyclopropylmethyl and carbamoyl groups resist cytochrome P450 oxidation, enhancing half-life .

Biological Activity

N-(Cyclopropylmethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article presents an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for DNA replication in bacteria such as Mycobacterium abscessus. By inhibiting DNA gyrase, the compound disrupts bacterial DNA replication, leading to cell death.
  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties against human coronaviruses, specifically α-coronavirus NL63 and β-coronavirus OC43. The mechanism likely involves interference with viral replication processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Functional Group Variations : Modifications to the piperidine structure can significantly affect the compound's potency. For instance, derivatives with different substituents on the piperidine ring have been synthesized and evaluated for their CCR5 inhibitory activity, demonstrating varying IC₅₀ values .
  • Potency Against HIV : In a series of piperidine-4-carboxamide derivatives, certain compounds displayed comparable or superior activity against CCR5 to the positive control maraviroc. For example, compounds 16g and 16i showed IC₅₀ values around 25 nM in calcium mobilization assays .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives containing the cyclopropylmethyl group exhibited significant antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes. These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy .
  • In Vivo Studies on Emotional Behavior : The compound LEI-401, a derivative of this compound, was tested in mouse models. Results indicated that it modulated emotional behavior by decreasing levels of bioactive lipids in the brain, showcasing its potential as a therapeutic agent for mood disorders .

The biochemical properties of this compound include:

  • Bioavailability : The compound demonstrates good bioavailability, which is essential for effective therapeutic application.
  • Enzyme Interactions : It interacts with various enzymes and proteins, contributing to its diverse pharmacological effects. For instance, it has been noted for its ability to inhibit phospholipase D enzymes involved in lipid signaling pathways .

Q & A

Q. What are the standard synthetic routes for N-(Cyclopropylmethyl)piperidine-4-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclopropylmethylamine and piperidine-4-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Reacting piperidine-4-carboxylic acid chloride with cyclopropylmethylamine in the presence of a base (e.g., triethylamine) to form the carboxamide core.
  • Purification : Use column chromatography or recrystallization to isolate intermediates.
  • Characterization : Confirm structure via 1H-NMR (e.g., δ 3.35–3.18 ppm for piperidine protons) and LCMS (observed mass matching calculated mass, e.g., 517.1 Da) .
  • Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to amine) to improve yields (e.g., 85% for initial steps) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropylmethyl (e.g., δ 0.5–1.2 ppm) and piperidine protons (δ 2.5–3.5 ppm). Multiplicity patterns distinguish regioisomers .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular ion peaks and rule out impurities (e.g., observed mass within ±0.1 Da of theoretical) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields for key intermediates (e.g., N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide) be optimized?

Methodological Answer:

  • Catalyst screening : Test palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl trifluoromethyl groups) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of cyclopropylmethylamine.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation.
  • Work-up refinement : Extract unreacted starting materials with ethyl acetate/water biphasic systems to improve purity .

Q. How can researchers resolve contradictions in spectral data or bioactivity reports for this compound?

Methodological Answer:

  • Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., identical NMR solvent, LCMS ionization mode).
  • Isotopic labeling : Use deuterated analogs to confirm ambiguous NMR signals (e.g., distinguishing piperidine vs. cyclopropyl protons) .
  • Bioassay validation : Test the compound against a panel of related biological targets (e.g., kinases, GPCRs) to clarify selectivity. Compare results with structurally similar analogs (e.g., bromine vs. chlorine substitutions) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified cyclopropyl groups (e.g., difluorocyclobutyl) or piperidine substituents (e.g., methyl at C4).
  • Bioactivity profiling : Screen analogs against disease-relevant targets (e.g., Akt kinases) to identify critical functional groups. For example, trifluoromethyl groups enhance binding affinity by 10-fold in kinase assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets. Validate with mutagenesis studies .

Q. How should researchers design pharmacological assays to evaluate target engagement?

Methodological Answer:

  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., Akt1). Measure IC50 values at ATP Km concentrations .
  • Cellular uptake studies : Employ radiolabeled (³H or ¹⁴C) compound to quantify intracellular accumulation in cancer cell lines.
  • Biomarker analysis : Monitor downstream targets (e.g., phosphorylated GSK-3β) via Western blot after compound treatment .

Q. What methodologies are recommended for stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
  • Analytical monitoring : Track degradation products via UPLC-MS/MS. Identify major degradants (e.g., hydrolyzed piperidine ring) .
  • Excipient compatibility : Test stability in common formulation buffers (e.g., PBS, pH 7.4) using accelerated stability chambers (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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